molecular formula C18H18F3N3O3S B11573936 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide

Cat. No.: B11573936
M. Wt: 413.4 g/mol
InChI Key: POEWHRUMGJZCRB-UHFFFAOYSA-N
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Description

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group and a dimethoxyphenyl group

Preparation Methods

The synthesis of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the trifluoromethyl and dimethoxyphenyl groups, and the final attachment of the sulfanyl and acetamide groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for studying biochemical pathways and mechanisms.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its ability to modulate specific molecular targets involved in disease processes.

    Industry: The compound’s properties make it suitable for use in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Properties

Molecular Formula

C18H18F3N3O3S

Molecular Weight

413.4 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-prop-2-enylacetamide

InChI

InChI=1S/C18H18F3N3O3S/c1-4-7-22-16(25)10-28-17-23-12(9-15(24-17)18(19,20)21)11-5-6-13(26-2)14(8-11)27-3/h4-6,8-9H,1,7,10H2,2-3H3,(H,22,25)

InChI Key

POEWHRUMGJZCRB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NCC=C)C(F)(F)F)OC

Origin of Product

United States

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